An isotope labelled of Clozapine. Clozapine is an atypical antipsychotic medication that can be used for schizophrenia.
Clozapine-d8
CAS No.: 1185053-50-2
Cat. No.: VC0196395
Molecular Formula: C18H11D8ClN4
Molecular Weight: 334.87
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1185053-50-2 |
---|---|
Molecular Formula | C18H11D8ClN4 |
Molecular Weight | 334.87 |
IUPAC Name | 3-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine |
Standard InChI | InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i8D2,9D2,10D2,11D2 |
SMILES | CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 |
Chemical Identity and Structure
Molecular Composition and Nomenclature
Clozapine-d8 is characterized by a molecular formula of C₁₈H₁₁D₈ClN₄, indicating the replacement of eight hydrogen atoms with deuterium in the parent clozapine structure . The compound is known by several synonyms, including "1185053-50-2" (its CAS registry number), "Clozapine D8," "3-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-11H-benzo[b] benzodiazepine," and "Liponex-d8" . The systematic IUPAC name, "8-Chloro-11-[4-methyl(2H8)-1-piperazinyl]-5H-dibenzo[b,e] diazepine," highlights the specific positioning of the deuterium atoms in the 4-methylpiperazine ring .
Structural Configuration
Physical and Chemical Properties
Fundamental Physical Properties
Clozapine-d8 possesses a precise molecular weight of 334.87 g/mol, slightly higher than unlabeled clozapine due to the isotopic substitution . The compound presents as a light yellow to yellow solid powder at room temperature . Table 1 summarizes the key physical properties of clozapine-d8 based on available data.
Table 1: Physical Properties of Clozapine-d8
Chemical Characteristics and Reactivity
Although deuterium substitution modifies the mass properties of the molecule, clozapine-d8 retains chemical characteristics similar to unlabeled clozapine. The compound maintains the same structural backbone and functional groups, preserving the pharmacological binding properties at various receptor sites . The incorporation of deuterium may subtly influence the pharmacokinetic behavior, as deuterium bonds can exhibit slightly different bond energies compared to hydrogen bonds, potentially affecting metabolic pathways . This distinction is an important consideration when using deuterated compounds in pharmaceutical research.
Spectroscopic Properties
The mass spectral profile of clozapine-d8 is a defining characteristic that enables its application as an internal standard. In mass spectrometry analyses, the protonated molecular ion of clozapine-d8 appears at m/z 335, compared to m/z 327 for unlabeled clozapine . This 8 Da mass shift provides clear spectral differentiation between the two compounds, enabling precise quantification in complex biological matrices. The compound's SMILES notation ([2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H]) and InChI Key (QZUDBNBUXVUHMW-JNJBWJDISA-N) define its structural representation in chemical databases .
Applications in Analytical Chemistry
Function as an Internal Standard
Clozapine-d8 serves primarily as a stable isotope-labeled internal standard for the quantitative analysis of clozapine in various matrices . The structural similarity to clozapine combined with the unique mass spectral properties makes it ideal for correcting analytical variability in sample preparation, matrix effects, and instrument response . When added at a known concentration to biological samples containing clozapine, the ratio of responses between the analyte and internal standard provides accurate quantification, compensating for losses during extraction and analysis processes.
Quantification Methodologies
Research has demonstrated the effectiveness of clozapine-d8 in multiple quantification approaches. One notable method involves isotope dilution combined with standard addition techniques for analyzing clozapine in mouse brain tissue . In this approach, a constant concentration of clozapine-d8 (2 pmol μL⁻¹) is maintained while varying concentrations of clozapine are added to establish a calibration curve .
The Surface Analysis by Ion Injection (SAII) technique utilizing clozapine-d8 has shown excellent reproducibility with regression coefficients (R² values) of 0.9929, demonstrating the precision of this quantification approach . Compared to traditional LC-MS/MS methods, the SAII approach offers significantly reduced analysis time (approximately 1 minute for 5 replicates versus more than 30 minutes for triplicate LC-MS/MS analyses) while maintaining comparable accuracy .
Tissue Analysis Applications
Research has demonstrated the utility of clozapine-d8 in direct tissue analysis applications. Studies have compared different analytical approaches including Surface Analysis by Ion Injection (SAII) and Matrix-Assisted Ionization in Vacuum (MAIV) for extracting and quantifying clozapine from tissue samples .
Table 2: Comparison of Surface Analysis Techniques Using Clozapine-d8
The research findings indicate that MAIV provides greater extraction depth (~7 μm) compared to SAII liquid extraction (~3 μm), resulting in higher recovery of analytes from tissue samples . This information is valuable for researchers selecting optimal analytical approaches for specific applications involving tissue analysis.
Pharmacological Context
Implications of Deuteration
The deuteration of pharmaceutical compounds can potentially influence pharmacokinetic and metabolic properties . While the primary purpose of clozapine-d8 is analytical rather than therapeutic, researchers should consider these potential effects when interpreting data. The subtle differences in bond energies between hydrogen and deuterium can affect metabolic stability and reaction rates in certain contexts, though these differences are generally minimal for analytical applications .
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